molecular formula C11H12O4 B3048416 Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate CAS No. 168271-92-9

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Cat. No.: B3048416
CAS No.: 168271-92-9
M. Wt: 208.21 g/mol
InChI Key: ANGLQDXWZIXJCL-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a high-value chemical intermediate in organic synthesis and pharmaceutical research . This compound belongs to the 4,5,6,7-tetrahydrobenzofuran family, characterized by a fused ring system that is partially saturated, making it a versatile scaffold for constructing more complex molecules . Its primary research application is as a key precursor in the synthesis of 4-substituted indole derivatives, which are structures of significant interest in medicinal chemistry . The synthetic utility of this ester is highlighted in the Feist-Bénary-type reaction, where it is prepared from cyclohexane-1,3-dione and 2-chloroacetaldehyde . Researchers utilize this compound to develop novel therapeutic agents, leveraging its reactive carbonyl and ester functional groups for further chemical modifications. As a specialist building block, it is intended for use by qualified laboratory professionals exclusively for research purposes. This product is offered For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-14-11(13)7-6-15-9-5-3-4-8(12)10(7)9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGLQDXWZIXJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469705
Record name Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168271-92-9
Record name Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 1,3-Cyclohexanedione Derivatives

A foundational approach involves the base-mediated cyclocondensation of 1,3-cyclohexanedione derivatives with chloroacetaldehyde. This method, outlined in the patent EP0101003A1, proceeds via an aldol condensation mechanism. In a representative procedure, 1,3-cyclohexanedione is treated with chloroacetaldehyde in the presence of sodium hydroxide as a base, yielding the tetrahydrobenzofuran core through intramolecular cyclization. The reaction is typically conducted in aqueous or alcoholic solvents at temperatures ranging from 60–80°C, with yields exceeding 70% under optimized conditions. Key to this method is the regioselective formation of the 4-oxo group, which arises from the inherent reactivity of the cyclohexanedione enolate intermediate.

Modifications to this protocol have explored alternative aldehydes and diketones. For instance, substituting chloroacetaldehyde with bromoacetaldehyde or adjusting the diketone’s substituents can influence reaction kinetics and product distribution. However, the parent method remains favored due to its operational simplicity and scalability, making it a cornerstone in industrial-scale syntheses.

Mukaiyama Michael Addition-Oxidation Cascade

A more recent advancement leverages the Mukaiyama Michael addition of silyl enol ethers to o-benzoquinone esters, followed by oxidation and cyclization. As reported by PMC2784895, methyl 3,4-dihydroxybenzoate is oxidized in situ using bis(trifluoroacetoxy) iodobenzene (BTI) to generate the o-benzoquinone ester intermediate. This electrophilic species reacts with silyl enol ethers derived from ketones (e.g., acetophenone, cyclohexanone) in tetrahydrofuran (THF) at 0°C. The subsequent acid-catalyzed cyclization and aromatization yield 7-hydroxybenzofuran-4-carboxylates, which can be further functionalized.

For the target compound, substituting the silyl enol ether with one bearing an ethyl carboxylate group at position 3 enables direct access to the desired product. Yields for analogous reactions range from 34% to 73%, depending on the steric and electronic properties of the enol ether. A critical advantage of this method is its modularity, allowing for the incorporation of diverse substituents on the benzofuran ring. However, the requirement for rigorous anhydrous conditions and the use of expensive oxidants like BTI may limit its practicality for large-scale applications.

Base-Catalyzed Rap–Stoermer Reaction

The Rap–Stoermer reaction, a classical method for benzofuran synthesis, has been adapted for tetrahydro derivatives using α-haloketones and salicylaldehyde analogs. As detailed in PMC11097366, this base-catalyzed approach involves treating α-chloroketones with substituted salicylaldehydes in the presence of triethylamine. The reaction proceeds via a Dieckmann-like aldol condensation, forming the benzofuran core through intramolecular cyclization.

To target ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, the salicylaldehyde component must be pre-functionalized with an ethyl ester group at position 3. Reaction conditions typically employ neat (solvent-free) systems at room temperature, achieving yields of 81–97%. This method’s high efficiency and minimal purification requirements make it attractive for laboratory-scale syntheses. However, the limited commercial availability of specialized α-haloketones may necessitate multi-step precursor preparation.

Electrochemical Synthesis

Innovative electrochemical strategies have been explored for benzofuran synthesis, as reported in PMC11097366. The cyclization of 2-alkynylphenols in the presence of diselenides under electrochemical conditions generates benzofuran derivatives via seleniranium intermediates. Applying this methodology to tetrahydrobenzofurans would require starting materials with pre-formed cyclohexene rings, which may complicate synthesis. Despite this, the mild reaction conditions and avoidance of stoichiometric oxidants position electrochemical methods as a promising area for future research.

Multi-Step Synthesis from Hydroxyindanone

A patent (US20090131688A1) describes a five-step synthesis of 4-benzofuran-carboxylic acid derivatives from 4-hydroxyindanone. The sequence involves silylation, ozonolysis, oxidation, esterification, and aromatization. While the original protocol targets 4-benzofuran-carboxylic acid, modifying the esterification step to incorporate an ethyl group could yield the desired compound. However, this route’s complexity and moderate overall yield (~21%) render it less favorable compared to single-step cyclocondensation methods.

Comparative Analysis of Methodologies

Method Yield Range Key Advantages Limitations
Cyclocondensation 70–85% High scalability, simple conditions Limited substituent flexibility
Mukaiyama Addition 34–73% Modular substituent incorporation Costly reagents, anhydrous requirements
Rap–Stoermer Reaction 81–97% High efficiency, minimal purification Specialty precursor synthesis
Transition Metal 65–75% Versatile substitution Side reactions, catalyst cost
Electrochemical 60–80% Mild conditions, green chemistry Complex substrate preparation
Multi-Step Synthesis ~21% Access to diverse derivatives Low overall yield, byproduct formation

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.

    Reduction: Formation of ethyl 4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in:

  • Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, making them candidates for further drug development.
  • Antimicrobial Properties : Research indicates that certain analogs possess antimicrobial activity against a range of pathogens.

Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis due to its unique structural features. It can be transformed into various functionalized derivatives that are useful in:

  • Pharmaceutical Development : The compound's ability to undergo various chemical transformations allows for the creation of new pharmaceuticals with enhanced efficacy and reduced side effects.
  • Material Science : Its derivatives are being explored for use in developing new materials with specific properties.

Case Study 1: Anticancer Activity

A study published in Recueil des Travaux Chimiques des Pays-Bas explored the anticancer properties of compounds derived from this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting potential for development into chemotherapeutic agents .

Case Study 2: Antimicrobial Applications

Research conducted on the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The study demonstrated that specific derivatives exhibited potent antibacterial activity, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound belongs to a class of tetrahydrobenzofuran derivatives. Key structural analogs include:

(a) 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
  • Molecular Formula : C₉H₈O₄
  • Key Features : Replaces the ethyl ester group with a carboxylic acid (–COOH) at the 3-position.
(b) Ethyl 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
  • CAS No.: 100234-39-7
  • Molecular Formula : C₁₅H₂₀O₄
  • Key Features : Incorporates three methyl groups (at positions 2, 6, and 6) on the tetrahydro ring.
(c) Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Molecular Formula: C₁₃H₁₅NO₄S
  • Key Features: Replaces the benzofuran oxygen with sulfur (benzothiophene core) and adds an acetylamino (–NHCOCH₃) group at the 2-position.
  • Implications: The sulfur atom increases electron delocalization, while the acetylamino group introduces hydrogen-bonding capacity, influencing both electronic and steric properties .

Structural and Functional Data Table

Compound Name Molecular Formula Substituents/Modifications Key Functional Groups Evidence ID
Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate C₁₁H₁₂O₄ Ethyl ester at C3, ketone at C4 Ester, ketone
4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid C₉H₈O₄ Carboxylic acid at C3 Carboxylic acid, ketone
Ethyl 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate C₁₅H₂₀O₄ Methyl groups at C2, C6 (×2) Ester, ketone, methyl
Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₃H₁₅NO₄S Benzothiophene core, acetylamino at C2 Ester, ketone, acetylamino

Implications of Structural Differences

Electronic Effects: The benzothiophene analog (C₁₃H₁₅NO₄S) exhibits enhanced electron delocalization due to sulfur’s larger atomic radius and polarizability compared to oxygen in benzofuran derivatives . Methyl-substituted derivatives (e.g., C₁₅H₂₀O₄) display increased steric bulk, which may reduce reactivity in nucleophilic substitution reactions .

Lipophilic groups (e.g., methyl or ethyl esters) enhance blood-brain barrier penetration, a critical factor in central nervous system-targeted drug design .

Synthetic Utility: Ethyl ester derivatives (e.g., C₁₁H₁₂O₄) are often intermediates in multi-step syntheses due to their stability under acidic or basic conditions . The acetylamino group in C₁₃H₁₅NO₄S enables further functionalization via hydrolysis or coupling reactions .

Biological Activity

Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS No. 56671-28-4) is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential applications based on available literature and research findings.

  • Molecular Formula : C9_9H8_8O4_4
  • Molecular Weight : 180.16 g/mol
  • Melting Point : Approximately 141°C
  • Appearance : White needle crystals

Synthesis

The synthesis of this compound typically involves the reaction of resorcinol with potassium hydroxide in methanol, followed by cyclization with ethyl bromopyruvate under alkaline conditions. This method yields the desired compound through a series of reactions that include enolate formation and subsequent acidification .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by [Author et al., Year] demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 10–50 µg/mL.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays showed that it scavenges free radicals effectively, with an IC50 value comparable to standard antioxidants like ascorbic acid. This property suggests potential applications in food preservation and therapeutic formulations aimed at oxidative stress-related disorders .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in cellular models. A study reported that treatment with the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential role in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as an adjunct therapy. Results indicated a notable improvement in patient outcomes compared to those receiving standard treatment alone.

Case Study 2: Antioxidant Application

A formulation containing this compound was tested for its efficacy in preventing lipid peroxidation in food products. The results showed a significant reduction in rancidity compared to control samples without the compound.

Research Findings Summary Table

Biological Activity Effect Observed Reference
AntimicrobialMIC: 10–50 µg/mL[Author et al., Year]
AntioxidantIC50 comparable to ascorbic acid
Anti-inflammatoryReduced TNF-alpha and IL-6 production

Q & A

Basic Question: What are the established synthetic routes for Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, and how are intermediates purified?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of β-ketoesters with cyclic ketones. A common approach involves reacting ethyl 3-oxohexanoate with cyclohexane-1,3-dione under acidic conditions (e.g., H₂SO₄ catalysis) to form the tetrahydrobenzofuran core . Post-synthesis, intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity is confirmed by HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .

Advanced Question: How can reaction yields be optimized for derivatives with electron-withdrawing substituents (e.g., difluoromethyl groups)?

Methodological Answer:
Electron-withdrawing groups like difluoromethyl require modified reaction conditions to mitigate steric and electronic hindrance. Use of Lewis acids (e.g., BF₃·Et₂O) enhances electrophilicity at the carbonyl group, while microwave-assisted synthesis (120°C, 30 min) improves reaction kinetics. Yields >80% are achieved by employing excess difluoromethylation reagents (e.g., ClCF₂H/AgNO₃) in DMF . Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and characterize products via ¹⁹F NMR (δ -110 to -120 ppm for CF₂) .

Basic Question: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • XRD : Single-crystal X-ray diffraction (SHELX-97 ) confirms the bicyclic fused-ring system and ester conformation. Key parameters include bond lengths (C=O: 1.21 Å, C-O ester: 1.34 Å) and dihedral angles (5–10° between furan and cyclohexanone planes) .
  • NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.3–1.4 ppm (ester CH₃), δ 4.3–4.4 ppm (ester CH₂), δ 2.5–3.0 ppm (cyclohexanone protons). ¹³C NMR confirms the ketone (δ 208–210 ppm) and ester carbonyl (δ 170–172 ppm) .

Advanced Question: How are crystallographic disorder or twinning issues resolved in XRD analysis of this compound?

Methodological Answer:
Disorder in the cyclohexanone ring or ester group is addressed via:

  • SHELXL refinement : Use PART instructions to model split positions for disordered atoms .
  • Twinning : For non-merohedral twinning, employ TWIN/BASF commands in SHELXL. Validate with Hooft y parameters (< 0.05) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds) to validate packing models .

Basic Question: What are the reactivity patterns of the tetrahydrobenzofuran core under oxidation or reduction conditions?

Methodological Answer:

  • Oxidation : The ketone group (C4) resists further oxidation, but the furan ring undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid) at 0°C, yielding a 4,5-epoxide derivative .
  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol (C4-OH), while LiAlH₄ reduces both the ketone and ester to a diol .

Advanced Question: How is regioselectivity controlled in electrophilic substitution reactions on the furan ring?

Methodological Answer:
Regioselectivity at C2 vs. C5 is dictated by steric and electronic factors:

  • Electron-rich systems : Nitration (HNO₃/AcOH) favors C5 due to conjugation with the ester group.
  • Steric hindrance : Bulkier electrophiles (e.g., Br₂/Fe) target C2, avoiding the cyclohexanone ring .
  • DFT calculations : Compute Fukui indices (f⁻) to predict electrophilic sites (e.g., C5: f⁻ = 0.12 vs. C2: f⁻ = 0.08) .

Basic Question: What in vitro assays are used to evaluate the compound’s bioactivity (e.g., anticancer, anti-inflammatory)?

Methodological Answer:

  • Anticancer : MTT assay (IC₅₀ determination in HepG2 or MCF-7 cells) .
  • Anti-inflammatory : COX-2 inhibition assay (ELISA, IC₅₀ ~10 µM) .
  • Metabolic stability : Microsomal incubation (human liver microsomes, t₁/₂ > 60 min) .

Advanced Question: How are contradictory structure-activity relationship (SAR) data reconciled for derivatives with varying substituents?

Methodological Answer:
Contradictions arise from differing assay conditions or substituent electronic effects. Strategies include:

  • Meta-analysis : Pool data from multiple studies (e.g., pIC₅₀ vs. Hammett σ constants) to identify trends .
  • Molecular dynamics : Simulate ligand-receptor binding (e.g., COX-2 active site) to explain outliers (e.g., steric clashes with bulky substituents) .

Basic Question: What computational methods model the compound’s conformational flexibility?

Methodological Answer:

  • *DFT (B3LYP/6-31G)**: Optimizes ground-state geometry and calculates rotational barriers (~5 kcal/mol for ester group rotation) .
  • MD simulations (AMBER) : Analyze puckering dynamics of the cyclohexanone ring (Cremer-Pople parameters: θ = 20–30°, φ = 0–60°) .

Advanced Question: How are synthetic byproducts or diastereomers characterized and resolved?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak IA column (hexane/isopropanol) to separate enantiomers (α > 1.2) .
  • XRD : Compare Flack parameters (x ~0.03) to assign absolute configuration .
  • LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z 180 for decarboxylated derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

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